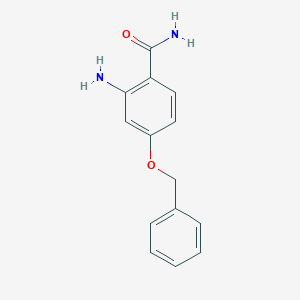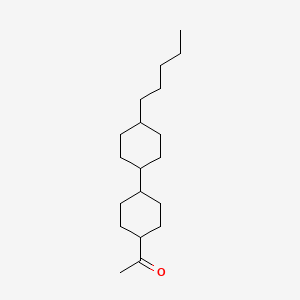
5-(5-methylpyrazin-2-yl)-3-pyridin-3-yl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-methylpyrazin-2-yl)-3-pyridin-3-yl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrazine, pyridine, and oxadiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methylpyrazin-2-yl)-3-pyridin-3-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylpyrazine-2-carboxylic acid hydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-methylpyrazin-2-yl)-3-pyridin-3-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 5-(5-methylpyrazin-2-yl)-3-pyridin-3-yl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. Additionally, the presence of pyrazine and pyridine rings can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(5-Methylpyrazin-2-yl)-1,2,4-oxadiazole: Lacks the pyridine ring, which may affect its biological activity and chemical reactivity.
3-(Pyridin-3-yl)-1,2,4-oxadiazole: Lacks the pyrazine ring, potentially altering its electronic properties and applications.
5-(5-Methylpyrazin-2-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole: Similar structure but with a different position of the pyridine ring, which can influence its binding interactions and reactivity.
Uniqueness
5-(5-methylpyrazin-2-yl)-3-pyridin-3-yl-1,2,4-oxadiazole is unique due to the presence of both pyrazine and pyridine rings in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further enhance its significance in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C12H9N5O |
|---|---|
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
5-(5-methylpyrazin-2-yl)-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H9N5O/c1-8-5-15-10(7-14-8)12-16-11(17-18-12)9-3-2-4-13-6-9/h2-7H,1H3 |
InChI-Schlüssel |
IEDSBSYAJDDAHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=N1)C2=NC(=NO2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[1-(3-chloropyrazin-2-yl)azetidin-3-yl]-3H-benzimidazole-5-carbonitrile](/img/structure/B8600065.png)


![Benzenamine,4-imidazo[1,2-a]pyridin-8-yl-](/img/structure/B8600098.png)

